

Spectroscopic Data Analysis of 6-Chloro-2-fluoropurine: A Technical Guide

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Compound of Interest

Compound Name: *6-Chloro-2-fluoropurine*

Cat. No.: *B161030*

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Abstract

6-Chloro-2-fluoropurine is a synthetic purine derivative with significant potential in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties is paramount for its application. This technical guide provides a detailed analysis of the expected spectroscopic data for **6-Chloro-2-fluoropurine**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this specific compound, this paper presents predicted data based on the analysis of structurally similar compounds, namely 6-chloropurine and 2-fluoropyridine. This guide also outlines the standard experimental protocols for acquiring such data and illustrates the analytical workflow and conceptual relationships between different spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **6-Chloro-2-fluoropurine**. These predictions are derived from known data for 6-chloropurine and 2-fluoropyridine, and general principles of NMR and mass spectrometry.

Table 1: Predicted ^1H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-8	8.5 - 8.8	Singlet (s)	N/A
N-H	13.0 - 14.0	Broad Singlet (br s)	N/A

Note: The N-H proton chemical shift is highly dependent on the solvent and concentration.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted ^{1}JCF (Hz)
C-2	158 - 162	Doublet (d)	200 - 250
C-4	150 - 154	Singlet (s)	N/A
C-5	128 - 132	Singlet (s)	N/A
C-6	151 - 155	Singlet (s)	N/A
C-8	145 - 149	Singlet (s)	N/A

Note: The C-2 signal is expected to show a large one-bond coupling to the adjacent fluorine atom.

Table 3: Predicted ^{19}F NMR Spectroscopic Data

Fluorine	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
F-2	-70 to -90	Singlet (s)

Note: The chemical shift is referenced to CFCl_3 . The exact shift can be influenced by the solvent.

Table 4: Predicted Mass Spectrometry Data

Ion	Predicted m/z	Notes
$[M]^+$	172.0	Molecular ion (for the ^{35}Cl isotope)
$[M+2]^+$	174.0	Isotope peak for the ^{37}Cl isotope (approx. 32% of $[M]^+$ intensity)
$[M-\text{Cl}]^+$	137.0	Loss of a chlorine radical
$[M-\text{F}]^+$	153.0	Loss of a fluorine radical
$[M-\text{HCN}]^+$	145.0	Loss of hydrogen cyanide from the purine ring

Note: The fragmentation pattern can vary significantly depending on the ionization method used.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **6-Chloro-2-fluoropurine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **6-Chloro-2-fluoropurine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for purine derivatives due to its high solubilizing power.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- ^1H NMR:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: 0-15 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64.
- ^{13}C NMR:
 - Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 (or more, as ^{13}C has a low natural abundance).
- ^{19}F NMR:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: -50 to -150 ppm (can be adjusted based on initial findings).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 64-256. ^{19}F is a highly sensitive nucleus, so fewer scans are typically needed compared to ^{13}C NMR.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

Sample Preparation:

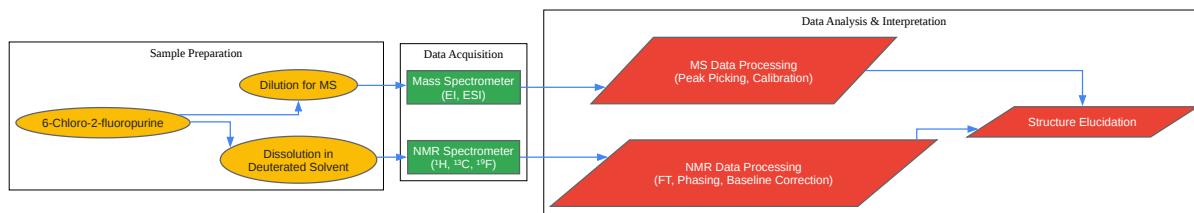
- Prepare a dilute solution of **6-Chloro-2-fluoropurine** (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- The choice of solvent will depend on the ionization technique. For Electrospray Ionization (ESI), a polar protic solvent is preferred.

Instrumentation and Parameters:

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.
- Ionization Method:
 - Electron Impact (EI): This is a "hard" ionization technique that can provide detailed fragmentation patterns, which is useful for structural elucidation. However, the molecular ion may be weak or absent.[3]
 - Electrospray Ionization (ESI): A "soft" ionization technique that is well-suited for polar molecules and often results in a prominent protonated molecule peak ($[M+H]^+$) with minimal fragmentation.[4] This would be a good choice for confirming the molecular weight.
 - Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, typically used for larger molecules, but can be applied to small molecules as well.[3]
- Mass Analyzer Settings:
 - Mass Range: Scan a range of m/z values that includes the expected molecular weight (e.g., m/z 50-500).
 - Polarity: Positive ion mode is typically used for purine derivatives.
 - Collision Energy (for MS/MS): If fragmentation analysis is desired, a range of collision energies should be applied to induce fragmentation of the parent ion.

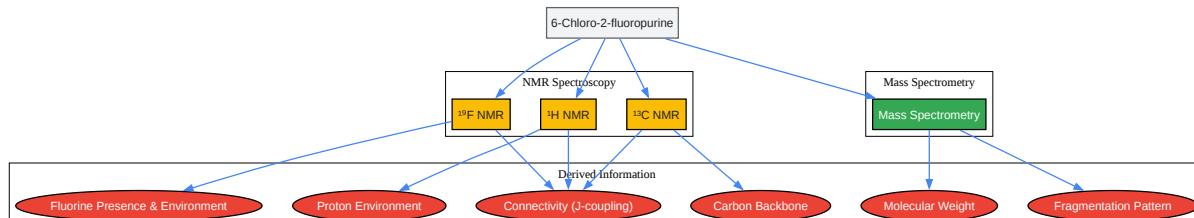
Visualizations

The following diagrams illustrate the workflow for spectroscopic data analysis and the relationship between the different spectroscopic techniques.



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Caption: Workflow for Spectroscopic Data Analysis.

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Caption: Relationship Between Spectroscopic Techniques.

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